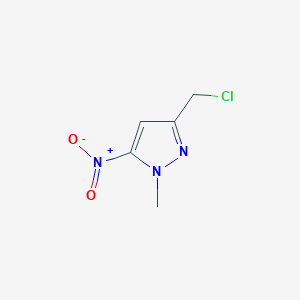

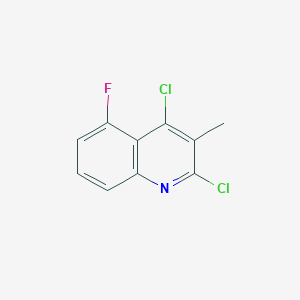

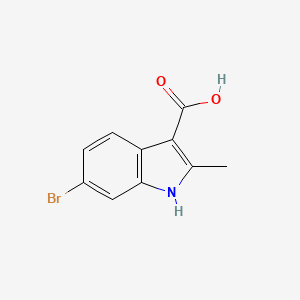

2-(3-Nitrophenyl)isonicotinic acid

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Synthesis of Active Esters

2-(3-Nitrophenyl)isonicotinic acid: has been utilized in the preparation of active esters. Specifically, the p-nitrophenyl ester of isonicotinic acid has been reported as an acylating reagent. These active esters are essential for acylation reactions in synthetic chemistry. The method involves the reaction of the corresponding pyridinecarboxylic acid with thionyl chloride (SOCl₂) catalyzed by dimethylformamide (DMF) to yield the acid chlorides. These acid chlorides are then reacted with phenols (such as 4-nitrophenol), pentafluorophenol, or N-hydroxysuccinimide to form the corresponding active esters .

Partition Coefficients and Solubility Predictions

The descriptors for nicotinic acid and isonicotinic acid can be used in known equations for the partition of solutes between water and organic solvents. These equations allow predictions of partition coefficients and further solubility in various organic solvents. Additionally, these descriptors can help predict other physicochemical properties related to solubility and distribution .

Photodecarboxylation Studies

3-Nitrophenylacetic acid: , a derivative of isonicotinic acid, has been employed in the study of photodecarboxylation of nitrophenylacetate ions in aqueous solution. This research sheds light on the behavior of carboxylic acids under photochemical conditions .

Synthesis of Pyranopyrazoles

A green, simple, and efficient method for synthesizing 6-amino-4-(4-methoxyphenyl)-5-cyano-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazoles involves a one-pot four-component condensation reactionIsonicotinic acid serves as a dual and versatile precursor in this process, leading to the formation of pyranopyrazoles with potential applications in drug discovery and materials science .

Safety and Hazards

Zukünftige Richtungen

Wirkmechanismus

Target of Action

It is known that isonicotinic acid derivatives, such as isoniazid, primarily target the mycobacterial enzyme katg . This enzyme plays a crucial role in the biosynthesis of mycolic acid, a key component of the mycobacterial cell wall .

Mode of Action

Isoniazid, a derivative of isonicotinic acid, is known to inhibit the biosynthesis of mycolic acid . It is a prodrug that must be activated by bacterial catalase, specifically associated with the reduction of the mycobacterial ferric KatG catalase-peroxidase by hydrazine and reaction with oxygen to form an oxyferrous enzyme complex .

Biochemical Pathways

Nitrile synthesis in biological systems, such as microbes and plants, follows two distinct pathways: aldoxime dehydratase catalyzes the formation of a carbon-nitrogen triple bond via dehydration of aldoxime to corresponding nitrile, and hydroxynitrile lyase or oxynitrilase-mediated transformation of aldehyde and hydrogen cyanide to cyanohydrins .

Pharmacokinetics

Isoniazid, a derivative of isonicotinic acid, is known to have good bioavailability and is well-absorbed orally . The drug’s absorption, distribution, metabolism, and excretion (ADME) properties can be influenced by factors such as age, nutritional status, and genetic polymorphisms .

Result of Action

Isoniazid, a derivative of isonicotinic acid, is known to be bacteriostatic for non-dividing bacilli and bactericidal for rapidly dividing microorganisms .

Action Environment

It is known that the suzuki–miyaura coupling reaction, which involves organoboron reagents, is influenced by the mild and functional group tolerant reaction conditions, the relatively stable, readily prepared, and generally environmentally benign nature of the organoboron reagents, and their rapid transmetalation with palladium (ii) complexes .

Eigenschaften

IUPAC Name |

2-(3-nitrophenyl)pyridine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N2O4/c15-12(16)9-4-5-13-11(7-9)8-2-1-3-10(6-8)14(17)18/h1-7H,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIGOWIPIPLEXPC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C2=NC=CC(=C2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10611262 | |

| Record name | 2-(3-Nitrophenyl)pyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10611262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-Nitrophenyl)isonicotinic acid | |

CAS RN |

1261949-20-5 | |

| Record name | 2-(3-Nitrophenyl)pyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10611262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

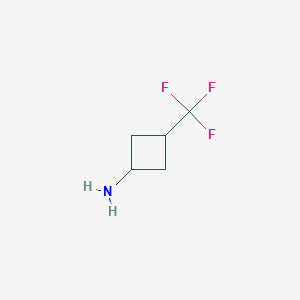

![4-{[(Tert-butoxy)carbonyl]amino}-3,3-difluorobutanoic acid](/img/structure/B3046557.png)

![1,4-Dioxaspiro[4.5]dec-7-ene, 8-(4-bromophenyl)-](/img/structure/B3046562.png)

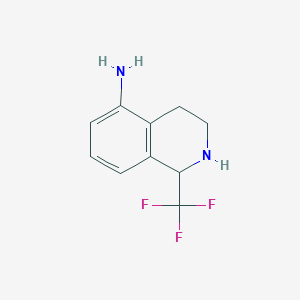

![(8R)-2-Chloro-1,6,7,8-tetrahydro-8-(trifluoromethyl)-4H-pyrimido[1,2-a]pyrimidin-4-one](/img/structure/B3046571.png)

![5-(Trifluoromethyl)-1H-benzo[d]imidazole hydrochloride](/img/structure/B3046573.png)

![1-[3-(Trifluoromethoxy)phenyl]cyclopropane-1-carbonitrile](/img/structure/B3046574.png)